molecular formula C8H11N3O2S B1458819 1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1707734-97-1

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1458819
M. Wt: 213.26 g/mol
InChI Key: YESJDIBIVKEYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (THTPTCA) is an organic compound that has recently gained attention in the scientific research community due to its potential applications in various fields. THTPTCA has been found to have several unique properties, including a high degree of solubility, low toxicity, and excellent stability. This has led to its use in a variety of applications, including drug delivery, biochemistry, and biophysics.

Scientific Research Applications

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Ruthenium-catalyzed cycloaddition has been developed to produce 5-amino-1,2,3-triazole-4-carboxylates, showcasing the versatility of triazole amino acids in the creation of peptidomimetics and biologically active compounds. This method avoids the Dimroth rearrangement, allowing for the synthesis of triazole-containing dipeptides and HSP90 inhibitors with significant biological activity (Ferrini et al., 2015).

Heterocyclization for Novel Triazole Compounds

A study on the microwave-assisted and ultrasonic-assisted three-component heterocyclization involving 4-amino-5-carboxamido-1,2,3-triazole and thiopyran-3-one-1,1-dioxide demonstrated the synthesis of tetrahydrothiopyrano[3,2-d][1,2,3]triazolo[1,5-a]pyrimidine-8,8-dioxides. These compounds were isolated as sole products, highlighting a new pathway for creating sulfur-containing heterocyclic compounds (Gladkov et al., 2013).

Synthesis of Antimicrobial Triazole Derivatives

The synthesis of substituted 1,2,3-triazoles and their evaluation for antimicrobial activity have been explored. For instance, triazole derivatives synthesized from 4-azido-8-(trifluoromethyl)quinoline showed promising antimicrobial properties. This research highlights the potential of triazole compounds in developing new antimicrobial agents (Holla et al., 2005).

Novel Synthons for Peptide Synthesis

The development of novel synthons, such as 2H-azirin-3-amines derived from tetrahydro-2H-thiopyran-4-carboxylic acid, for peptide synthesis has been demonstrated. These synthons prove useful in synthesizing sulfur-containing dipeptide segments, indicating the compound's utility in complex peptide construction (Stoykova et al., 2014).

Design of Metal-Organic Frameworks

Functionalized adamantane and triazole-carboxylate ligands have been used in designing mixed-ligand copper(II) metal-organic frameworks (MOFs). These studies offer insights into the structural versatility and potential applications of triazole derivatives in constructing materials with unique properties (Senchyk et al., 2013).

properties

IUPAC Name

1-(thian-4-yl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c12-8(13)7-5-11(10-9-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESJDIBIVKEYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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